

Application Notes and Protocols: Dosing and Administration of Oral STING Agonist-38

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Compound of Interest

Compound Name: STING agonist-38

Cat. No.: B10860711

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Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This response is pivotal in antitumor immunity, making STING an attractive target for cancer immunotherapy. Pharmacological activation of STING can convert immunologically "cold" tumors into "hot" tumors by promoting immune cell infiltration and activation. Oral **STING Agonist-38** is a potent, non-nucleotide agonist of human STING designed for systemic oral administration to overcome the limitations of early-generation STING agonists that required intratumoral injection. These notes provide detailed protocols for the preclinical evaluation of Oral **STING Agonist-38**.

STING Signaling Pathway

The canonical cGAS-STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from damaged host cells, such as cancer cells. The enzyme cyclic GMP-AMP synthase (cGAS) binds to this dsDNA and synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][2][3] cGAMP then binds to STING, a protein located on the endoplasmic reticulum (ER) membrane.[1][3] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[1] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor

Interferon Regulatory Factor 3 (IRF3).[1][2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN- α and IFN- β).[1][2] Activated STING can also induce the activation of the NF- κ B pathway, leading to the production of various pro-inflammatory cytokines.[2][4]

Caption: cGAS-STING Signaling Pathway.

Quantitative Data Summary

The following tables summarize representative preclinical data for orally available STING agonists, which can be used as a reference for designing experiments with Oral **STING Agonist-38**.

Table 1: In Vitro Activity of Oral STING Agonists

Compound	Cell Line	Assay	EC50 (nM)	Reference
MSA-2	THP-1	IFN- β Secretion	8 \pm 7 (covalent dimer)	[5]
ZSSW21040164	-	IFN- β Activity	"Remarkable"	[6]

| ZSA-51 | - | STING Activation | Nanomolar range |[7] |

Table 2: In Vivo Dosing and Efficacy of Oral STING Agonists in Murine Models

Compound	Mouse Model	Tumor Model	Dosing Regimen	Efficacy	Reference
MSA-2	C57BL/6	MC38 Colorectal	60 mg/kg, oral	Tumor regression, durable immunity	[5]
ZSSW21040 164	-	H22, MC38, CT-26	Oral administration	Significant anti-tumor effect	[6]
ZSA-51	-	Colon, Pancreatic	Oral administration	Potent antitumor efficacy	[7]

| MSA-2 (combo) | - | MC38, CT26, B16-F10, LL-2 | Oral, with anti-PD-1 | Synergistic inhibition of tumor growth [[8] |

Experimental Protocols

Protocol 1: In Vitro STING Activation Assay

This protocol describes how to measure the activation of the STING pathway in a human monocytic cell line (e.g., THP-1) by quantifying the secretion of IFN- β .

Materials:

- THP-1 cells (ATCC TIB-202)
- RPMI-1640 medium with 10% FBS
- Oral **STING Agonist-38**
- Human IFN- β ELISA kit
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)

Procedure:

- **Cell Seeding:** Seed THP-1 cells in a 96-well plate at a density of 5×10^4 cells per well in 100 μ L of complete RPMI-1640 medium.
- **Compound Preparation:** Prepare a 2X stock solution of Oral **STING Agonist-38** by serially diluting it in culture medium.
- **Cell Treatment:** Add 100 μ L of the 2X compound solution to the respective wells. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- **Supernatant Collection:** After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
- **ELISA:** Quantify the concentration of IFN- β in the supernatant using a human IFN- β ELISA kit, following the manufacturer's instructions.
- **Data Analysis:** Plot the IFN- β concentration against the log of the compound concentration and determine the EC₅₀ value using non-linear regression analysis.

Protocol 2: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a typical in vivo study to evaluate the antitumor efficacy of Oral **STING Agonist-38** in a syngeneic mouse model, such as MC38 colorectal cancer in C57BL/6 mice.

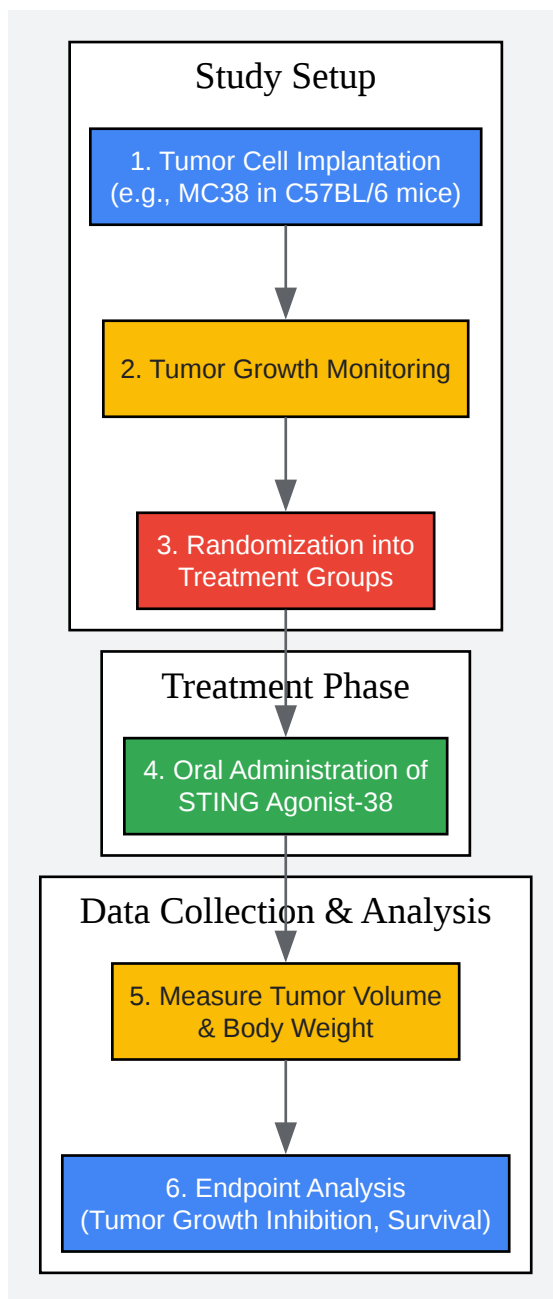
Materials:

- C57BL/6 mice (6-8 weeks old)
- MC38 colorectal tumor cells
- Oral **STING Agonist-38** formulated for oral gavage
- Vehicle control
- Calipers

- Sterile PBS
- Animal handling and surgical equipment

Procedure:

- Tumor Implantation: Subcutaneously inject 1×10^6 MC38 cells in 100 μ L of sterile PBS into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomization: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Oral **STING Agonist-38**, anti-PD-1 monotherapy, combination therapy).
- Dosing: Administer Oral **STING Agonist-38** via oral gavage at the predetermined dose (e.g., 60 mg/kg) and schedule (e.g., daily for 5 days). Administer other treatments as required.
- Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe animals for any signs of toxicity.
- Endpoint: The study endpoint may be reached when tumors in the control group exceed a certain volume (e.g., 2000 mm³), or at a predetermined time point. Euthanize mice according to institutional guidelines.
- Data Analysis: Plot the mean tumor volume for each group over time. Analyze for statistical significance between groups. Survival curves can also be generated and analyzed using the log-rank test.



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Caption: In Vivo Antitumor Efficacy Workflow.

Safety and Handling

Oral **STING Agonist-38** is an investigational compound. Researchers should wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. All animal procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

Disclaimer

The information provided in these application notes is intended for research purposes only. The protocols and data are based on representative compounds and should be adapted and optimized for specific experimental conditions and for Oral **STING Agonist-38**.

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